molecular formula C23H20BrN3O2S B11275681 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11275681
M. Wt: 482.4 g/mol
InChI Key: BKRAJQIXMUWZAM-UHFFFAOYSA-N
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Description

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by the presence of a bromothiophene moiety, a benzodiazepine core, and an ethylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The initial step often includes the bromination of thiophene to obtain 5-bromothiophene. This is followed by the formation of the benzodiazepine core through a cyclization reaction involving appropriate precursors. The final step involves the acylation of the benzodiazepine intermediate with 4-ethylphenylacetyl chloride under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azides or thiol-substituted derivatives.

Scientific Research Applications

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects. The bromothiophene moiety may contribute to the compound’s binding affinity and specificity towards certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide is unique due to its combination of a benzodiazepine core with a bromothiophene moiety and an ethylphenylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C23H20BrN3O2S

Molecular Weight

482.4 g/mol

IUPAC Name

2-[4-(5-bromothiophen-2-yl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C23H20BrN3O2S/c1-2-15-7-9-16(10-8-15)25-22(28)14-27-19-6-4-3-5-17(19)26-18(13-23(27)29)20-11-12-21(24)30-20/h3-12H,2,13-14H2,1H3,(H,25,28)

InChI Key

BKRAJQIXMUWZAM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br

Origin of Product

United States

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